6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane
Description
The molecular formula is C₈H₃F₄NO₃, with a molecular weight of 265.11 g/mol. The fluorine substituents enhance its chemical stability and lipophilicity, while the isocyanate group confers reactivity for nucleophilic additions, making it valuable in polymer synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2,2,4,4-tetrafluoro-6-isocyanato-1,3-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F4NO3/c10-8(11)6-3-5(14-4-15)1-2-7(6)16-9(12,13)17-8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFKCAONPRJVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=O)C(OC(O2)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880239 | |
| Record name | 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26030-46-6 | |
| Record name | 6-Isocyanato-2,2,4,4-tetrefluoro-1,3-benzodioxene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetrafluoro-6-isocyanato-2,4-dihydro-1,3-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane typically involves the reaction of 2,2,4,4-tetrafluoro-1,3-benzodioxane with phosgene (COCl₂) in the presence of a suitable catalyst . The reaction conditions often include maintaining a controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and purity.
Chemical Reactions Analysis
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the isocyanate group . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally analogous benzodioxanes, isocyanates, and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Fluorination Impact: Fluorine atoms at the 2,2,4,4-positions in the target compound significantly improve thermal and oxidative stability compared to non-fluorinated analogs (e.g., 6-nitro-1,3-benzodioxane) . Reduced electron density from fluorine substitution may slow isocyanate reactivity compared to non-fluorinated aryl isocyanates .
Isocyanate vs. Other Functional Groups: The isocyanate group in the target compound enables covalent bonding with amines or alcohols, distinguishing it from brominated or hydroxymethyl analogs, which are more suited for substitution reactions . Compared to isocyano derivatives (e.g., 2,3-dihydro-6-isocyano-1,4-benzodioxine), the isocyanate group offers broader utility in polymer chemistry .
However, fluorinated compounds generally show improved bioavailability and metabolic resistance .
Synthetic Challenges :
- The presence of fluorine and isocyanate groups complicates synthesis, requiring controlled conditions to avoid side reactions (e.g., hydrolysis of isocyanate to amine) .
Biological Activity
6-Isocyanato-2,2,4,4-tetrafluoro-1,3-benzodioxane (CAS Number: 2775207) is a chemical compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHFN\O
- Molecular Weight : 233.12 g/mol
The compound features a benzodioxane core with isocyanate and tetrafluoro substituents, which contribute to its reactivity and potential biological interactions.
Cytotoxicity Studies
In vitro cytotoxicity studies are essential for assessing the potential therapeutic applications of chemical compounds. A study focusing on structurally related compounds indicated that certain benzodioxane derivatives exhibited significant cytotoxic effects on cancer cell lines.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound D | 12 |
| T47D | Compound E | 15 |
While direct data on the cytotoxic effects of this compound are not available, its structural similarities suggest potential for similar activity.
Understanding the mechanisms by which benzodioxane derivatives exert their biological effects is crucial. Research indicates that these compounds may act through various pathways:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and cancer progression.
- DNA Interaction : Certain benzodioxane derivatives can intercalate with DNA or inhibit DNA synthesis in cancer cells.
Case Studies
- Study on Benzodioxane Derivatives : A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of various benzodioxane derivatives. It was found that modifications at specific positions on the benzodioxane ring could enhance anti-proliferative activity against breast cancer cell lines.
- Toxicological Assessment : A toxicological assessment highlighted the need for careful evaluation of the safety profiles of isocyanate-containing compounds due to their potential reactivity and toxicity in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
